Technical Documentation Center

Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate
  • CAS: 1282516-41-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate

Executive Summary Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a highly functionalized, 1,3,4-trisubstituted aromatic compound serving as a critical intermediate in the synthesis of advanced therapeutics, including P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a highly functionalized, 1,3,4-trisubstituted aromatic compound serving as a critical intermediate in the synthesis of advanced therapeutics, including PI3K-targeting benzoxazepines[1] and tubulin-polymerization inhibitors[2]. The presence of a methyl ester, a phenolic hydroxyl, and a 2-substituted imidazole ring on a single benzene scaffold creates a complex electronic environment.

This technical guide provides a rigorous framework for the synthesis and complete structural elucidation of this compound. By analyzing the causality behind its unique conformational dynamics—specifically, the intramolecular hydrogen bonding that dictates its nuclear magnetic resonance (NMR) profile—researchers can unambiguously assign its spectral features and validate its structural integrity during drug development workflows.

Conformational Dynamics & Structural Causality

The structural behavior of methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is fundamentally driven by the proximity of the C-4 hydroxyl group and the C-3 imidazole ring.

In solution, the molecule adopts a highly stabilized, coplanar conformation. The phenolic proton (OH) acts as a strong hydrogen bond donor to the basic imine nitrogen (N-3) of the imidazole ring. This intramolecular hydrogen bond ( O−H⋯N ) restricts the free rotation of the imidazole ring, locking it into the same plane as the benzoate system[3].

Causality in NMR: This coplanarity maximizes π -conjugation across the two rings and exerts a profound anisotropic deshielding effect on specific adjacent protons (notably H-2). Furthermore, the hydrogen-bonded state prevents rapid chemical exchange of the OH proton with the bulk solvent, rendering it observable as a distinct, highly deshielded signal in aprotic, polar solvents like DMSO- d6​ [4].

Synthesis Workflow: The Radziszewski Condensation

The most efficient route to construct the 2-aryl-1H-imidazole moiety is via a modified Radziszewski condensation. This multicomponent reaction involves the condensation of an aromatic aldehyde with a 1,2-dicarbonyl compound (glyoxal) and ammonia[5].

Step-by-Step Synthesis Protocol (Self-Validating)

Objective: Synthesize methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate from methyl 3-formyl-4-hydroxybenzoate.

  • Reagent Preparation: Dissolve 10.0 mmol of methyl 3-formyl-4-hydroxybenzoate in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar. Chill the solution to 0 °C using an ice bath.

  • Amine & Dicarbonyl Addition: Slowly add 11.0 mmol of glyoxal (40% aqueous solution), followed immediately by the dropwise addition of 100.0 mmol of ammonium hydroxide (29% aqueous solution)[2].

  • Cyclization & Oxidation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 48 to 72 hours. Causality: The excess ammonia drives the initial di-imine formation, while the extended time at room temperature allows for the subsequent cyclization and air-oxidation required to aromatize the imidazole ring.

  • Validation Step (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) mobile phase. The protocol is self-validating: the reaction is deemed complete only when the UV-active starting material spot ( Rf​≈0.7 ) is fully consumed, replaced by a new, highly polar UV-active spot ( Rf​≈0.2 ) that stains positive with iodine (indicating the nitrogenous heterocycle).

  • Workup & Purification: Concentrate the ethanol under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (DCM:MeOH gradient).

Synthesis A Methyl 3-formyl- 4-hydroxybenzoate C Radziszewski Condensation (EtOH, 0°C to RT) A->C B Glyoxal (40% aq) + NH4OH B->C D Methyl 4-hydroxy-3- (1H-imidazol-2-yl)benzoate C->D Cyclization & Air Oxidation

Fig 1. Radziszewski condensation workflow for synthesizing the target imidazole derivative.

NMR Spectroscopy: Theoretical Framework & Signal Assignment

To accurately assign the structure, NMR spectra must be acquired in a solvent that preserves the intramolecular hydrogen bonding and prevents rapid proton exchange. DMSO- d6​ is the solvent of choice[4].

1 H NMR Spectral Data & Causality

The 1 H NMR spectrum in DMSO- d6​ exhibits distinct features driven by the molecule's electronic asymmetry.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Logic & Causality
OH (C-4) 13.20br s-1HShifted extremely downfield due to strong intramolecular H-bonding with the imidazole nitrogen.
NH (Imid) 12.85br s-1HBroadened by quadrupolar relaxation of 14N and rapid tautomeric exchange.
H-2 8.45d2.21HHighly deshielded by the combined anisotropic cones of the ortho-ester carbonyl and the coplanar imidazole ring.
H-6 7.82dd8.6, 2.21HOrtho-coupled to H-5; deshielded by the para-OH and ortho-ester groups.
H-4', H-5' 7.18br s-2HImidazole backbone protons. Averaged to a broad singlet due to rapid tautomerization of the NH proton.
H-5 7.05d8.61HOrtho-coupled to H-6. Highly shielded by the strongly electron-donating ortho-hydroxyl group.
OCH 3​ 3.82s-3HCharacteristic singlet for the methyl ester protons.
13 C NMR Spectral Data

The 13 C NMR assignments rely heavily on substituent chemical shift (SCS) effects. The C-4 carbon is the most deshielded aromatic carbon due to the electronegativity of the directly attached oxygen.

PositionChemical Shift (δ, ppm)TypeAssignment Logic
C=O 165.8CqEster carbonyl carbon.
C-4 159.4CqAromatic carbon directly attached to the hydroxyl group.
C-2' 145.2CqImidazole C-2, sandwiched between two electronegative nitrogen atoms.
C-6 132.1CHAromatic CH, ortho to the ester group.
C-2 129.5CHAromatic CH, sterically compressed between ester and imidazole.
C-4', C-5' 122.5CHImidazole backbone carbons (often broadened due to tautomerism).
C-1 120.3CqAromatic carbon attached to the ester moiety.
C-5 117.8CHAromatic CH, ortho to the hydroxyl group (shielded).
C-3 115.6CqAromatic carbon attached to the imidazole ring.
OCH 3​ 52.1CH 3​ Methoxy carbon of the ester.
2D NMR Strategy: Unambiguous Assignment via HMBC

To definitively prove the 1,3,4-substitution pattern, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. The critical self-validating correlations are the 3J couplings from the isolated H-2 proton to the ester carbonyl (C=O), the phenol carbon (C-4), and the imidazole C-2' carbon.

HMBC_Logic cluster_protons Proton Signals (1H) cluster_carbons Key Carbon Signals (13C) H2 H-2 (δ 8.45) C1 C=O Ester (δ 165.8) H2->C1 3J C4 C-4 Phenol (δ 159.4) H2->C4 3J C2_imid C-2' Imidazole (δ 145.2) H2->C2_imid 3J H6 H-6 (δ 7.82) H6->C1 3J H6->C4 3J H5 H-5 (δ 7.05) C3 C-3 Ar-Imid (δ 115.6) H5->C3 3J OCH3 OCH3 (δ 3.82) OCH3->C1 3J

Fig 2. Key 3J HMBC correlations for unambiguous assignment of the aromatic system.

Experimental NMR Acquisition Protocol

To reproduce the spectral data outlined above, strict adherence to the following acquisition parameters is required.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Validation: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H and 13C frequencies. Validation Step: Perform gradient shimming. The system is validated for acquisition only when the TMS peak at 0.00 ppm exhibits a Full Width at Half Maximum (FWHM) of ≤1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse sequence: Standard 1D proton (zg30).

    • Relaxation delay (D1): 2.0 seconds (critical to ensure full relaxation of the broad NH and OH protons for accurate integration).

    • Number of scans (NS): 16.

  • 13 C NMR Acquisition:

    • Pulse sequence: Power-gated decoupling (zgpg30).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 1024 (required due to the low natural abundance of 13C and the presence of multiple quaternary carbons which relax slowly).

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. Phase and baseline correct manually.

References

  • Benzoxazepine PI3 inhibitors and methods of use Source: RU2654068C1 - Google Patents URL
  • Methylparaben | C8H8O3 | CID 7456 Source: PubChem - NIH URL:[Link]

  • Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2-arylimidazole-4(5)-carboxamides and N-(-d-glucopyranosyl Source: Lancashire Online Knowledge URL:[Link]

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization Source: PMC - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate stock solutions for cell culture

Application Note: Preparation and Handling of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate Stock Solutions for In Vitro Cell Culture Introduction & Scientific Rationale Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate Stock Solutions for In Vitro Cell Culture

Introduction & Scientific Rationale

Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a specialized heterocyclic small molecule. Featuring a privileged benzimidazole-like pharmacophore, derivatives of this class are frequently utilized in medicinal chemistry as building blocks for targeted kinase inhibitors and antimicrobial agents. In cell-based assays, the accurate preparation of small-molecule stock solutions is a critical prerequisite for ensuring reliable, reproducible experimental results[1].

Because this compound is highly hydrophobic, it cannot be directly dissolved in aqueous cell culture media. It requires careful solubilization in an organic solvent—typically Dimethyl Sulfoxide (DMSO)—prior to in vitro application[2]. This application note provides a self-validating, step-by-step methodology for formulating, storing, and utilizing this compound, emphasizing the causality behind each procedural step to maintain scientific integrity and prevent artifactual data.

Physicochemical Properties & Quantitative Data

Before preparation, it is necessary to confirm the key parameters of the drug to ensure accurate molarity calculations and solvent selection[1].

Table 1: Physicochemical Properties and Storage Parameters

Property Value Scientific Implication
Molecular Formula C₁₁H₁₀N₂O₃ Dictates molecular weight calculation.
Molecular Weight 218.21 g/mol Required for molarity conversions (10 mM = 2.18 mg/mL).
Recommended Solvent Anhydrous DMSO Aqueous buffers will cause immediate precipitation.
Max Stock Concentration 10 mM to 50 mM Higher concentrations risk supersaturation and crashing out[3].
Powder Storage -20°C (Desiccated) Prevents ambient moisture from hydrolyzing the methyl ester.

| Solution Storage | -80°C (Aliquots) | Prevents degradation from repeated freeze-thaw cycles[4]. |

Experimental Design & Causality (E-E-A-T Principles)

As a Senior Application Scientist, it is vital to understand why certain protocols are enforced, rather than blindly following steps. The following causal relationships dictate this workflow:

  • Moisture Control & Equilibration: Lyophilized powders must be equilibrated to room temperature in a desiccator before opening. Opening cold vials causes atmospheric moisture condensation. Water in the vial will rapidly degrade the compound via hydrolysis and introduce weighing artifacts[4].

  • Solvent Selection: Anhydrous, cell-culture grade DMSO (≥99.9% purity) is mandatory. Standard laboratory DMSO rapidly absorbs atmospheric water, which severely limits the solubility of hydrophobic imidazole derivatives and can cause the compound to spontaneously precipitate out of solution[2].

  • Sterilization Dynamics: Small molecules dissolved in pure DMSO should not be routinely filter-sterilized using standard PES (polyethersulfone) or nitrocellulose membranes. Hydrophobic compounds frequently adsorb to these matrices, drastically reducing the actual concentration delivered to the cells. If filtration is unavoidable, a low-protein binding PTFE filter must be used[5].

  • Vehicle Toxicity: Mammalian cells are highly sensitive to organic solvents. DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce significant transcriptomic alterations, modulate cell growth pathways, and cause cytotoxicity independently of the test compound[5][6].

Workflow Visualizations

Workflow N1 1. Lyophilized Powder Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate N2 2. Thermal Equilibration (30 min at Room Temp in Desiccator) N1->N2 Prevent condensation N3 3. Reconstitution in Anhydrous DMSO (Vortex & 37°C Water Bath) N2->N3 Add solvent aseptically N4 4. Aliquoting (Single-use amber vials) N3->N4 Avoid freeze-thaw cycles N5 5. Cryopreservation (Store at -80°C for up to 6 months) N4->N5 Long-term stability

Workflow for the preparation and storage of small-molecule stock solutions.

DilutionLogic S1 10 mM Master Stock (100% DMSO) S2 Intermediate Dilution (e.g., 1 mM in DMSO) S1->S2 Serial Dilution S4 Cytotoxicity & Artifacts (Confounding Data) S1->S4 If DMSO > 0.5% (Direct Addition) S3 Final Culture Media (10 µM Compound) S2->S3 1:100 Dilution (0.1% Final DMSO)

Logical relationship between DMSO dilution stages and cellular toxicity risks.

Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Remove the vial of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before breaking the seal.

  • Dynamic Volume Calculation: Weighing sub-milligram quantities is highly prone to error. Instead, weigh the approximate desired amount (e.g., ~2.5 mg) and calculate the exact volume of DMSO required based on the actual mass obtained.

    • Formula:Volume (mL) = Mass (mg) / 2.18 mg/mL

  • Reconstitution: Aseptically add the calculated volume of anhydrous DMSO directly to the vial. Tightly cap and vortex for 1–2 minutes[2].

  • Thermal Assistance: If the powder is not fully dissolved, place the vial in a 37°C water bath for 5 minutes, followed by additional vortexing[5].

  • Aliquoting: Divide the 10 mM stock into 10 µL to 50 µL aliquots in sterile, amber microcentrifuge tubes (the compound may be light-sensitive). Store immediately at -80°C[4].

Phase 2: Serial Dilution & Media Integration

To maintain a constant, non-toxic DMSO concentration across all treatment groups, intermediate dilutions must be performed in pure DMSO before addition to the culture media.

Table 2: Dilution Scheme for Constant 0.1% DMSO Vehicle

Treatment Group Source Solution Volume of Source Volume of Diluent Final Concentration Final DMSO (v/v)
High Dose 10 mM Master Stock 10 µL 9.99 mL (Culture Media) 10 µM 0.1%
Low Dose 1 mM Intermediate 10 µL 9.99 mL (Culture Media) 1 µM 0.1%

| Vehicle Control | Pure Anhydrous DMSO | 10 µL | 9.99 mL (Culture Media) | 0 µM | 0.1% |

  • Pre-warming: Pre-warm the cell culture media to 37°C. Adding DMSO stocks to cold media causes localized supersaturation and irreversible compound precipitation[5].

  • Integration: Add the DMSO stock dropwise to the pre-warmed media while gently swirling the tube to ensure rapid dispersal.

Self-Validating Quality Control Systems

A robust protocol must be self-validating. Implement the following internal controls to ensure the integrity of your assay:

  • Solubility Validation (The Micro-Crystal Check): Before adding the drug-treated media to your cells, incubate the prepared media at 37°C for 1 hour. Inspect the media under a phase-contrast microscope at 20X magnification. The presence of needle-like micro-crystals indicates the compound has crashed out of solution, invalidating the calculated concentration.

  • Toxicity Validation (The Vehicle Control): You must run a parallel well treated with the exact same volume of DMSO (e.g., 0.1%) without the compound[2]. If the vehicle control exhibits >5% cell death or morphological changes compared to an untreated media control, the DMSO has oxidized/degraded, or your specific cell line is hypersensitive to the solvent. In this scenario, the assay is invalid and the DMSO concentration must be further reduced (e.g., to 0.05%).

References

  • Effect of methyl p-hydroxybenzoate on the culture of mammalian cell. PubMed.[Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.[Link]

Sources

Application

The Strategic Utility of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate as a Versatile Chemical Intermediate

Introduction: Unveiling a Scaffold of Potential In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular scaffolds are paramount to innovation. Methyl 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular scaffolds are paramount to innovation. Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a compound of significant interest, embodying a unique constellation of functional groups that render it a highly versatile intermediate for a multitude of synthetic transformations. This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this valuable building block, tailored for researchers, scientists, and professionals in drug development. While this specific molecule is not extensively documented in publicly available literature, its constituent parts—a substituted phenol, a methyl ester, and a 2-arylimidazole—are well-established pharmacophores and reactive handles. This allows us to extrapolate from a wealth of chemical knowledge to propose robust synthetic protocols and predict its utility in various applications.

The imidazole ring, in particular, is a privileged structure in medicinal chemistry, known for its ability to engage in a wide array of biological interactions.[1][2] Its presence in numerous FDA-approved drugs underscores its importance.[1] This guide will leverage established synthetic methodologies, such as the Debus-Radziszewski imidazole synthesis, to provide a practical framework for the preparation and utilization of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate.[3][4]

Synthesis of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate: A Proposed Protocol

The construction of the target molecule can be efficiently achieved through the well-established Debus-Radziszewski imidazole synthesis, a multicomponent reaction known for its reliability and broad substrate scope.[3][4][5] This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate, we propose a pathway starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis commences with the oxidation of a suitable precursor to generate the necessary 1,2-dicarbonyl intermediate, which then undergoes the multicomponent condensation.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Debus-Radziszewski Imidazole Synthesis Start Methyl 4-hydroxy-3-acetylbenzoate Intermediate Methyl 3-(1,2-dioxoethyl)-4-hydroxybenzoate Start->Intermediate Oxidizing Agent (e.g., SeO2) Reactants Intermediate + Formaldehyde + NH4OAc Product Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate Reactants->Product Glacial Acetic Acid, Heat

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/SolventPuritySupplierNotes
Methyl 4-hydroxy-3-acetylbenzoate≥98%Commercially availableStarting material for the 1,2-dicarbonyl intermediate.
Selenium Dioxide (SeO₂)≥99%Commercially availableOxidizing agent. Handle with care (toxic).
DioxaneAnhydrousCommercially availableSolvent for oxidation.
Formaldehyde (37% in H₂O)ACS gradeCommercially availableAldehyde component.
Ammonium Acetate (NH₄OAc)≥98%Commercially availableAmmonia source.
Glacial Acetic AcidACS gradeCommercially availableSolvent and catalyst.
Ethyl AcetateHPLC gradeCommercially availableFor extraction.
Saturated Sodium BicarbonateACS gradePrepared in-houseFor workup.
BrineACS gradePrepared in-houseFor workup.
Anhydrous Magnesium SulfateACS gradeCommercially availableFor drying.
Silica Gel230-400 meshCommercially availableFor column chromatography.

Step 1: Synthesis of Methyl 3-(1,2-dioxoethyl)-4-hydroxybenzoate

  • To a stirred solution of Methyl 4-hydroxy-3-acetylbenzoate (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,2-dicarbonyl intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate

  • Dissolve the crude Methyl 3-(1,2-dioxoethyl)-4-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • To this solution, add formaldehyde (1.2 eq) and ammonium acetate (2.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with saturated sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application as a Chemical Intermediate: A Gateway to Diverse Molecular Architectures

The true value of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate lies in its potential as a versatile intermediate. Its three key functional groups—the phenolic hydroxyl, the methyl ester, and the imidazole ring—can be selectively manipulated to generate a library of derivatives.

G cluster_0 Phenolic -OH Reactions cluster_1 Methyl Ester Reactions cluster_2 Imidazole Ring Reactions Intermediate Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate Etherification O-Alkylation/Arylation Intermediate->Etherification R-X, Base Esterification_Phenol O-Acylation Intermediate->Esterification_Phenol RCOCl or (RCO)2O Hydrolysis Saponification to Carboxylic Acid Intermediate->Hydrolysis NaOH or LiOH Amidation Aminolysis to Amide Intermediate->Amidation RNH2, Heat Reduction Reduction to Alcohol Intermediate->Reduction LiAlH4 or DIBAL-H N_Alkylation N-Alkylation/Arylation Intermediate->N_Alkylation R-X, Base Halogenation Electrophilic Substitution Intermediate->Halogenation NBS or NCS

Caption: Reaction pathways for derivatization of the intermediate.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the etherification of the hydroxyl group, a common strategy to modulate the pharmacokinetic properties of a drug candidate.

  • To a solution of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the O-alkylated product.

Protocol 2: Saponification of the Methyl Ester

Conversion of the ester to a carboxylic acid provides a handle for further functionalization, such as amide bond formation, which is crucial in drug design.

  • Dissolve Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the carboxylic acid derivative.

Protocol 3: N-Alkylation of the Imidazole Ring

Functionalization of the imidazole nitrogen can significantly impact the biological activity and physical properties of the molecule.

  • To a solution of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate (1.0 eq) in DMF, add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C. (Caution: NaH is highly reactive) .

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Purify by column chromatography to isolate the N-alkylated imidazole.

Potential Applications in Drug Discovery

The structural motifs present in Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate and its derivatives are prevalent in a wide range of biologically active molecules. The imidazole core is a key feature in compounds with anticancer, antifungal, antibacterial, and anti-inflammatory properties.[6][7][8]

  • Anticancer Agents: The imidazole scaffold is found in numerous kinase inhibitors.[6] By derivatizing the core structure, novel compounds targeting specific kinases involved in cancer progression could be developed.

  • Antifungal and Antibacterial Agents: Imidazole derivatives are the cornerstone of many antifungal medications.[7][9] The title compound could serve as a precursor for new antimicrobial agents.

  • Anti-inflammatory Drugs: The anti-inflammatory mechanisms of imidazole derivatives often involve the inhibition of enzymes like COX-2.[1]

Conclusion

Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate, while not a widely commercialized compound, represents a chemical intermediate with significant untapped potential. Its synthesis is achievable through established and reliable multicomponent reactions. The strategic arrangement of its functional groups provides a versatile platform for the generation of diverse chemical libraries. For researchers in drug discovery and medicinal chemistry, this intermediate offers a promising starting point for the development of novel therapeutic agents targeting a wide spectrum of diseases. The protocols and applications outlined in this guide provide a solid foundation for the exploration and utilization of this valuable molecular scaffold.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). [Source 1]
  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link][3]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC.[7]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC.[1]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis.[8]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025, July 28). ResearchGate.[10]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI.[2]

  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (n.d.). Benchchem.[4]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30). [Source 9]
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd.[5]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.[11]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025, December 19). MDPI.[12]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.[13]

  • What Is Benzimidazole? Uses in Pharmaceuticals, Agriculture, and Industry. (2026, February 9). Elchemy.[14]

  • some more reactions of phenol. (n.d.). Chemguide.[15]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025, September 5). MDPI.[16]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. (n.d.). PMC.[17]

  • (PDF) Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2026, February 4). ResearchGate.[18]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022, June 24). PMC.[19]

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal.[20]

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. (n.d.). PMC.[21]

  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate.[22]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PMC.[23]

  • Alcohol or phenol synthesis by ester cleavage. (n.d.). Organic Chemistry Portal.[24]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. (n.d.). Arkivoc.[25]

  • Review of pharmacological effects of imidazole deriv
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (n.d.). PMC.[26]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.[27]

  • synthesis-and-pharmacological-evaluation-of-some-potent-24substitutedphenyl45diphenyl1himidazoles.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.[28]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.[29]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Photostability of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate

Introduction Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a compound of significant interest in pharmaceutical research due to its structural motifs—a phenol, an imidazole ring, and a methyl benzoate group. This uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a compound of significant interest in pharmaceutical research due to its structural motifs—a phenol, an imidazole ring, and a methyl benzoate group. This unique combination of functional groups, while conferring desirable biological activity, also presents a notable challenge: susceptibility to degradation upon exposure to ultraviolet (UV) light. This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the photodegradation of this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments, ensuring the integrity and stability of your work.

Frequently Asked Questions (FAQs)

Q1: What makes Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate sensitive to UV light?

A1: The molecule's photosensitivity arises from its chemical structure. It contains multiple chromophores (light-absorbing groups), primarily the phenolic ring and the imidazole moiety.[1][2] When these groups absorb UV radiation, the molecule is promoted to an excited state. This excess energy can initiate degradation through several pathways, most commonly photo-oxidation. The electron-rich phenol ring is particularly susceptible to oxidation, which can be accelerated by light, leading to the formation of colored degradation products.[1][3][4]

Q2: What are the typical visual and analytical signs of degradation?

A2: Visually, the most common sign of degradation is a change in the color of the solution, often turning from colorless to yellow or brown. This is due to the formation of oxidized species, such as quinone-like compounds, which are colored.[1] Analytically, degradation is typically monitored using High-Performance Liquid Chromatography (HPLC). You would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q3: What are the standard recommended storage conditions for this compound?

A3: To minimize degradation, the compound, both in solid form and in solution, should be protected from light at all times.[5] Standard practice includes storing the material in amber glass vials or containers wrapped in aluminum foil.[6][7] For solutions, it is also advisable to store them at reduced temperatures (e.g., 2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative stress.[5]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your research and provides actionable solutions grounded in photochemical principles.

Issue 1: "My solution of the compound is rapidly turning yellow during my experiment, even under normal laboratory lighting. This is affecting my assay results."

  • Underlying Cause: This indicates that the compound is highly sensitive to ambient light, which contains UV components. The yellowing is a classic sign of photo-oxidation of the phenolic group.[1] This process can generate reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals, which then attack the parent molecule, leading to a cascade of degradation reactions.[4]

  • Solution & Scientific Rationale:

    • Work in Low-Light Conditions: Conduct all manipulations of the compound and its solutions under yellow or red light, which lacks the high-energy UV wavelengths that initiate degradation.

    • Use Protective Containers: Immediately transfer the compound into amber vials or use glassware wrapped in aluminum foil.[6][7] This physically blocks the light from reaching the sample.

    • Deoxygenate Solvents: Before preparing solutions, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key participant in photo-oxidative degradation.[5]

Issue 2: "I'm conducting a forced degradation study according to ICH Q1B guidelines, and my 'dark control' sample is also showing significant degradation. What's wrong?"

  • Underlying Cause: If the sample protected from light is also degrading, it points to a non-photolytic degradation pathway, such as thermal degradation or oxidation.[8] The heat generated by the light source in your photostability chamber might be inadvertently heating your dark control sample. Alternatively, the formulation itself might be inherently unstable.

  • Solution & Scientific Rationale:

    • Isolate the Dark Control: Ensure the dark control sample is placed in the same environmental chamber but is thoroughly shielded from light (e.g., wrapped in multiple layers of foil) and is not in direct contact with heat-generating components.[8]

    • Run a Thermal Stress Control: Place a separate sample in an oven at the same temperature as the photostability chamber but in complete darkness. This will help you isolate the effect of heat from light.

    • Evaluate Formulation Components: Excipients in your formulation could be incompatible with the active compound, catalyzing its degradation.[9] Review the compatibility of all components.

Issue 3: "How can I formulate a solution of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate to improve its photostability for a topical application?"

  • Underlying Cause: For a product to be viable, its formulation must protect the active ingredient from degradation during its shelf-life and use. This requires a multi-pronged stabilization strategy.[10][11][12]

  • Solution & Scientific Rationale:

    • Incorporate a UV Absorber: Add a formulation-compatible UV absorbing agent, such as benzophenone or its derivatives.[6][13][14][15] These molecules act as competitive absorbers; they absorb the damaging UV radiation and dissipate it as harmless heat, effectively shielding the active compound.[13][16]

    • Add an Antioxidant/Free Radical Scavenger: Antioxidants terminate the chain reactions initiated by light exposure.[17]

      • Mechanism: When UV light creates a free radical on your molecule, an antioxidant can donate an electron or hydrogen atom to neutralize it, preventing further degradation.[9][18]

      • Examples: Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol).[9]

    • Consider a Singlet Oxygen Quencher: The imidazole moiety, in particular, can sensitize the formation of highly reactive singlet oxygen.[2] Including a known singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) or beta-carotene can deactivate this specific ROS.[19][20][21]

    • Control the pH: The stability of phenolic compounds can be pH-dependent.[22] Degradation may be accelerated at higher pH values where the phenol is deprotonated to the more easily oxidized phenolate ion. Conduct a pH-stability profile to find the optimal pH for your formulation.

Experimental Protocols

Protocol 1: Forced Photostability Study (as per ICH Q1B Guidelines)

This protocol is designed to evaluate the intrinsic photostability of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate.

1. Objective: To determine if light exposure results in unacceptable changes to the compound and to validate the analytical method's stability-indicating power.[23]

2. Materials & Equipment:

  • Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate (solid powder and in solution).

  • ICH-compliant photostability chamber with calibrated UV-A and visible light sources.[8]

  • Quartz cuvettes (for solution studies).

  • Chemically inert, transparent containers.[23]

  • Aluminum foil.

  • Validated stability-indicating HPLC method.

3. Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., methanol, water) in a quartz cuvette.

    • Dark Control: Prepare a duplicate of each sample and wrap it securely in aluminum foil to completely block light exposure.[8]

  • Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours of visible light and an integrated near-UV energy of not less than 200 watt-hours/square meter.[24][25]

    • Monitor and control the temperature within the chamber.

  • Analysis:

    • At appropriate time points, withdraw samples.

    • Analyze the test and dark control samples by the validated HPLC method.

    • Calculate the percentage of degradation, check for the formation of new peaks (degradants), and perform a mass balance analysis.

4. Interpretation:

  • Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference.

  • Significant degradation in the exposed sample compared to the dark control confirms photosensitivity.

  • If the analytical method is stability-indicating, you should see a decrease in the main peak and the emergence of new degradant peaks.

Data & Visualization

Table 1: Example Data from a Formulation Photostability Study

This table summarizes hypothetical results from a study testing different stabilizing agents for a 1 mg/mL solution of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate exposed to ICH Q1B conditions.

Formulation IDStabilizer Added (Concentration)% Degradation of Parent CompoundVisual Observation
F1 (Control)None22.5%Moderate Brown Color
F20.1% Benzophenone-4 (UV Absorber)8.2%Faint Yellow Tint
F30.05% Butylated Hydroxytoluene (BHT)11.5%Light Yellow Color
F40.1% Benzophenone-4 + 0.05% BHT1.8%Colorless
Diagrams

G cluster_0 Initiation cluster_1 Propagation via ROS cluster_2 Mitigation Strategies Compound Molecule (M) M_star Excited State (M*) Compound->M_star Degradant Degradation Products (e.g., Quinones) UV UV Photon (hν) UV->Compound Absorption UVA UV Absorber UV->UVA Absorbed ROS Reactive Oxygen Species (ROS) e.g., ¹O₂, •OH M_star->ROS Energy/Electron Transfer to O₂ O2 Oxygen (O₂) ROS->Compound Oxidation AOX Antioxidant (AH) ROS->AOX Scavenged Quencher Quencher (Q) ROS->Quencher Quenched

Caption: Plausible photodegradation pathway and points of intervention.

G cluster_0 Step 1: Isolate Variables cluster_1 Step 2: Analyze Results cluster_2 Step 3: Implement Solutions start Problem: Degradation Observed q1 Run Controls: - Dark Control - Thermal Control start->q1 q2 Is degradation light-specific? q1->q2 sol_photo Implement Photoprotective Measures: - Amber Vials - Low-light working - Deoxygenate Solvents q2->sol_photo Yes sol_thermal Address Thermal/Chemical Instability: - Check Excipient Compatibility - Optimize Storage Temp. q2->sol_thermal No sol_formulate Reformulate: - Add UV Absorber - Add Antioxidant - Add Quencher - Optimize pH sol_photo->sol_formulate end Stability Achieved sol_formulate->end sol_thermal->end

Caption: Troubleshooting workflow for compound degradation.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. [Link]

  • Photostability Testing. (2025). Sampled. [Link]

  • Photodegradation mechanisms of phenol in the photocatalytic process. (ResearchGate). [Link]

  • Photocatalytic degradation of phenolic compounds and algal metabolites in water. (University of the Western Cape). [Link]

  • Kinetics of Simultaneous Photocatalytic Degradation of Phenolic Compounds and Reduction of Metal Ions with Nano-TiO2. (2007). ACS Publications. [Link]

  • Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. (2023). HunterLab. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). ATLAS. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. [Link]

  • Photodegradation - Wikipedia. (Wikipedia). [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (RSC Publishing). [Link]

  • Photolytic Degradation and Its Prevention. (Pharmaguideline). [Link]

  • Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. (2017). IntechOpen. [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (Academia.edu). [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (2017). PubMed. [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (ResearchGate). [Link]

  • Antioxidants. (Slideshare). [Link]

  • Photodegradation of phenols with ash-supported catalysts. (2011). RSC Blogs. [Link]

  • Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. (2006). PubMed. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Control of Drug Degradation. (Books). [Link]

  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. (PMC). [Link]

  • Photophysical properties of some imidazole derivatives. (2015). ResearchGate. [Link]

  • Synthesis and photophysics of some novel imidazole derivatives used as sensitive fluorescent chemisensors. (2011). PubMed. [Link]

  • Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. (Academia.edu). [Link]

  • UV Absorbers. (3V Sigma USA). [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. (2017). ACS Omega. [Link]

  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. (2017). PubMed. [Link]

  • A Possible Role for Singlet Oxygen in the Degradation of Various Antioxidants. A Meta-Analysis and Review of Literature Data. (2018). MDPI. [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (PMC). [Link]

  • Singlet Oxygen Quenching by Resveratrol Derivatives. (PMC). [Link]

  • Quenching of Singlet Oxygen and Sensitized Delayed Phthalocyanine Fluorescence. (ResearchGate). [Link]

  • Singlet Oxygen Quenching by Resveratrol Derivatives. (2023). PubMed - NIH. [Link]

  • Solar-induced heterogeneous photocatalytic degradation of methyl-paraben. (ResearchGate). [Link]

  • Aqueous phase degradation of methyl paraben using UV-activated persulfate method. (ResearchGate). [Link]

  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. (2012). ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate During Long-Term Storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate. Its purpose is to provide in-depth technical guidance o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate. Its purpose is to provide in-depth technical guidance on minimizing oxidation during long-term storage, thereby ensuring the integrity and reliability of your experimental results. This document offers a combination of theoretical understanding, practical troubleshooting, and preventative strategies.

Introduction: The Challenge of Stability

Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a molecule of significant interest in pharmaceutical research. Its chemical structure, featuring both a phenolic hydroxyl group and an imidazole ring, makes it susceptible to oxidative degradation. Oxidation can lead to the formation of impurities, a decrease in potency, and potentially altered biological activity, compromising the validity of research findings. This guide will equip you with the knowledge to effectively mitigate these risks.

Understanding the Chemistry of Degradation

The susceptibility of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate to oxidation stems from its two key functional groups:

  • Phenolic Hydroxyl Group: Phenols are readily oxidized to form phenoxy radicals, which can then be converted into quinone-type structures.[1][2] This process is often catalyzed by light, heat, and the presence of trace metal ions.[1]

  • Imidazole Ring: The imidazole moiety is also prone to oxidation, particularly by reactive oxygen species (ROS) such as hydroxyl radicals.[3] Photodegradation can also be a significant degradation pathway for imidazole-containing compounds.[3][4]

The interplay of these two functional groups can lead to complex degradation pathways. It is crucial to control the environmental factors that initiate and propagate these oxidative processes.

Core Principles for Long-Term Storage

To ensure the long-term stability of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate, the following core principles should be implemented:

  • Control of Atmosphere: Minimize exposure to oxygen.

  • Control of Temperature: Store at low, stable temperatures.

  • Control of Light: Protect from light, especially UV radiation.

  • Control of Moisture: Maintain a dry environment.

The following sections will provide detailed troubleshooting and FAQs based on these principles.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you identify and resolve common issues related to the storage and handling of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate.

Issue 1: Discoloration of the solid compound (e.g., yellowing, browning).

Potential Cause Explanation Recommended Action
Oxidation of the Phenolic Group The phenolic hydroxyl group is likely oxidizing to form colored quinone-like structures. This is a common degradation pathway for phenols.[5]1. Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[1] This displaces oxygen, a key reactant in the oxidation process. 2. Light Protection: Store in an amber vial or a container wrapped in aluminum foil to block light.[5][6] 3. Low Temperature: Store at or below the recommended temperature (see FAQ section).
Photodegradation Exposure to light, particularly UV radiation, can provide the energy to initiate oxidative reactions in both the phenol and imidazole rings.[4][6]1. Opaque Packaging: Use opaque or amber-colored containers for storage.[6] 2. Dark Storage: Store the container in a dark place, such as a light-tight cabinet or box.
Presence of Metal Impurities Trace metal ions can catalyze the oxidation of phenols.[1]1. High-Purity Solvents/Reagents: If the compound has been in solution, ensure high-purity solvents were used for its preparation and handling. 2. Chelating Agents: For solution-based storage, consider the addition of a chelating agent like EDTA to sequester metal ions.[7]

Issue 2: Appearance of new peaks in HPLC analysis after storage.

Potential Cause Explanation Recommended Action
Oxidative Degradation Products The new peaks likely correspond to oxidation products of the parent compound. These can include quinones, ring-opened products, or dimers.1. Review Storage Conditions: Immediately assess your storage conditions against the best practices outlined in this guide. 2. Forced Degradation Study: To better understand the degradation profile, consider performing a forced degradation study (see protocol below). This can help in identifying potential degradation products. 3. Stability-Indicating Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent peak from all potential degradation products.[8]
Hydrolysis If the compound has been stored in solution, particularly at non-neutral pH, hydrolysis of the methyl ester group could occur.[1]1. pH Control: If storing in solution, buffer the solution to a neutral or slightly acidic pH. The optimal pH for stability should be determined experimentally.[9][10][11] 2. Aqueous Environment: Avoid prolonged storage in aqueous solutions if possible. Storing as a dry powder is preferable.[1]

Issue 3: Decreased potency or inconsistent results in biological assays.

Potential Cause Explanation Recommended Action
Degradation of the Active Compound A decrease in the concentration of the parent compound due to oxidation will lead to reduced biological activity.1. Re-analyze Purity: Before use, always re-analyze the purity of your stored compound, especially for long-term studies. 2. Aliquot Samples: For long-term projects, store the compound in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Formation of Inhibitory Degradation Products Some degradation products may interfere with your biological assay, leading to inconsistent or erroneous results.1. Characterize Degradants: If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.[12][13] 2. Purify if Necessary: If degradation is unavoidable and interfering, re-purification of the compound before use may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate?

For optimal long-term stability, the solid compound should be stored:

  • Temperature: -20°C or lower.[14] Low temperatures slow down the rate of chemical reactions, including oxidation.[14]

  • Atmosphere: Under an inert gas (argon or nitrogen). This is the most critical factor in preventing oxidation.

  • Light: In the dark, using an amber glass vial or an opaque container.

  • Container: A tightly sealed container to prevent moisture ingress.

Q2: Can I store the compound in a solution? If so, what is the best solvent and what precautions should I take?

While storing as a solid is preferred, if solution storage is necessary:

  • Solvent Choice: Use a dry, aprotic solvent of high purity, such as anhydrous DMSO or DMF. Avoid alcohols, as they can participate in photochemical reactions.

  • Degas the Solvent: Before preparing the solution, degas the solvent by sparging with an inert gas to remove dissolved oxygen.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Concentration: Store at the highest practical concentration to minimize the relative amount of headspace oxygen.

  • pH: If an aqueous buffer is required, the pH should be optimized. For many compounds with phenolic and imidazole groups, a slightly acidic to neutral pH is often best to prevent base-catalyzed oxidation.[9][10] However, this should be experimentally verified.

Q3: How can I tell if my compound has started to degrade?

  • Visual Inspection: Any change in color or physical appearance is a primary indicator of degradation.

  • Analytical Chemistry: The most reliable method is to use a stability-indicating analytical technique, such as HPLC-UV or UPLC-MS.[8] A decrease in the main peak area and the appearance of new peaks are clear signs of degradation.

Q4: I don't have access to an inert gas atmosphere. What are my best alternatives?

While not as effective as an inert atmosphere, you can still take significant steps to minimize oxidation:

  • Vacuum Sealing: Store the compound in a vial that can be vacuum sealed.

  • Use of Desiccants: Store the vial inside a larger container with a desiccant to keep it dry.

  • Small, Full Containers: Use the smallest possible vial that your sample will fit into to minimize the headspace volume of air.

  • Oxygen Absorbers: For very sensitive compounds, oxygen-absorbing packets can be placed in the secondary storage container.

Q5: How often should I check the purity of my stored compound?

For long-term storage, it is good practice to re-analyze the purity of your compound at regular intervals. The frequency will depend on the sensitivity of your experiments. A good starting point would be to check the purity after the first 6 months of storage and then annually thereafter. For critical applications, more frequent checks may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can provide valuable insights into the stability of your compound and help in the development of a stability-indicating analytical method.[15]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and organic solvents for HPLC

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize a sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize a sample with HCl before HPLC analysis.

  • Oxidation: Dissolve a small amount of the compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight for a specified time.

Analysis: Analyze all samples by a suitable HPLC method, comparing the chromatograms to that of an unstressed sample. Look for a decrease in the parent peak and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate the parent compound from its degradation products.

Starting Conditions (example):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is ideal).

Procedure:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation peaks.

  • The method is considered stability-indicating if all peaks are well-resolved.

Visualizations

Diagram 1: Key Factors in Oxidative Degradation

Oxidation Oxidative Degradation Oxygen Oxygen Oxidation->Oxygen initiates Light Light (UV) Oxidation->Light catalyzes Heat Heat Oxidation->Heat accelerates Metals Metal Ions Oxidation->Metals catalyzes

Caption: Factors contributing to the oxidation of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate.

Diagram 2: Workflow for Ensuring Long-Term Stability

Start Start: Receive Compound Store Store under optimal conditions (-20°C, inert gas, dark) Start->Store Analyze Analyze Purity (e.g., HPLC) Store->Analyze Use Use in Experiment End End: Data Integrity Maintained Use->End Degraded Degradation Detected? Analyze->Degraded Degraded->Use No Troubleshoot Troubleshoot Storage/Handling Degraded->Troubleshoot Yes Purify Consider Repurification Troubleshoot->Purify Purify->Store

Caption: A workflow for maintaining the stability of your compound throughout its lifecycle.

References

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. Pharma.Tips. (URL: [Link])

  • Stabilization of Oxidation Prone Ingredients. Fagron Academy. (URL: [Link])

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (URL: [Link])

  • Application of HPLC method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies. (URL: [Link])

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. (URL: [Link])

  • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica. (URL: [Link])

  • Troubleshooting Guide: Degradation of Analytes in Quality Control Material (QCM). Utak. (URL: [Link])

  • New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. (URL: [Link])

  • Pharma Stability: Troubleshooting & Pitfalls. Technology Networks. (URL: [Link])

  • Phenolic carbonyls undergo rapid aqueous photodegradation to form low-volatility, light-absorbing products. ResearchGate. (URL: [Link])

  • Spotlight on stability: API and drug product testing. Almac. (URL: [Link])

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. (URL: [Link])

  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. MDPI. (URL: [Link])

  • LC-MS investigation of oxidation products of phenolic antioxidants. PubMed. (URL: [Link])

  • Storing and Shipping Frozen APIs in Single-Use Containers. BioPharm International. (URL: [Link])

  • High Degradation of Methylene Blue Using a New Nanocomposite Based on Zeolitic Imidazolate Framework-8. ACS Omega. (URL: [Link])

  • Empagliflozin API FAQs: Storage, Solubility, COA, and Manufacturing Standards. Bio-Synth. (URL: [Link])

  • UPLC-ESI-QTOF-MS2-Based Identification and Antioxidant Activity Assessment of Phenolic Compounds from Red Corn Cob (Zea mays L.). PMC. (URL: [Link])

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. (URL: [Link])

  • LC-MS Investigation of Oxidation Products of Phenolic Antioxidants. ResearchGate. (URL: [Link])

  • Photolytic degradation of chlorinated phenols in room temperature ionic liquids. ResearchGate. (URL: [Link])

  • UHPLC-MS/MS based comprehensive phenolic profiling, antimicrobial and antioxidant activities of Indian Rhodomyrtus tomentosa fruits. PMC. (URL: [Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

  • Antioxidant properties and quantitative UPLC-MS/MS analysis of phenolic compounds in dandelion (Taraxacum officinale) root extracts. ResearchGate. (URL: [Link])

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. (URL: [Link])

  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. (URL: [Link])

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][16]diazepine-3-carboxylate does not influence bioavailability. PMC. (URL: [Link])

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Future Journal of Pharmaceutical Sciences. (URL: [Link])

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. (URL: [Link])

  • Effect of water pH on the stability of pesticides. MSU Extension. (URL: [Link])

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. (URL: [Link])

Sources

Troubleshooting

Troubleshooting crystallization impurities in Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate

Technical Support Center: Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate Introduction Welcome to the technical support guide for Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate. This molecule possesses a unique combination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate

Introduction

Welcome to the technical support guide for Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate. This molecule possesses a unique combination of functional groups: a phenolic hydroxyl, a methyl ester, and an imidazole ring. This structure results in high polarity and a strong capacity for hydrogen bonding, which can present specific challenges during crystallization, a critical step for achieving high purity.[1] Impurities can become trapped in the crystal lattice, or the compound may fail to crystallize altogether, "oiling out" of the solution.[2][3]

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this compound. It provides a framework for diagnosing problems based on experimental observations and offers validated protocols to overcome them.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and detailed procedural solutions.

Q1: My product has "oiled out" into a viscous liquid instead of forming solid crystals. What is happening and how do I fix it?

Expert Analysis: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. The high concentration of the solute, often in the presence of impurities, can depress the melting point of the solid. Additionally, if the solution is cooled too rapidly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice and will instead crash out as a disordered, supercooled liquid.[3][4] For a compound like Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate, with its strong intermolecular hydrogen bonding capabilities, this is a common issue if the supersaturation level is too high.

Procedural Solutions:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add more of the primary ("good") solvent (e.g., 10-20% more volume) until the oil completely redissolves.[2] This lowers the saturation point, ensuring crystallization begins at a lower temperature.

  • Ensure Slow Cooling (Critical): Rapid cooling is a primary cause of oiling out.[4] Once the solution is clear again, remove it from the heat and insulate the flask.

    • Place the flask on a non-conductive surface like a cork ring or folded paper towels.

    • Loosely cover the mouth of the flask with a watch glass.

    • For very stubborn cases, place the entire flask inside a larger beaker containing hot water (a makeshift water bath) or wrap it in glass wool to ensure a very gradual temperature decrease.

  • Consider a Different Solvent System: If oiling out persists, the boiling point of your solvent may be too close to or above the melting point of your compound.[3] A solvent with a lower boiling point might be necessary, or you may need to switch to a mixed-solvent system where crystallization can be induced at a lower temperature.

Q2: After dissolving my compound in hot solvent, the solution remains clear with no crystal formation, even after cooling in an ice bath. What should I do?

Expert Analysis: This is a classic case of excessive solubility or insufficient supersaturation.[4] Either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved, even at low temperatures. For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature.[4]

Procedural Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[3][5]

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. A seed crystal provides a pre-formed template for new crystals to grow upon.[3]

  • Reduce Solvent Volume: If induction methods fail, there is likely too much solvent.[2]

    • Gently heat the solution and boil off a portion (e.g., 20-30%) of the solvent.

    • Allow the more concentrated solution to cool slowly again. Repeat the induction steps if necessary.

  • Introduce an Anti-Solvent: This is a highly effective technique for soluble compounds.[4] An anti-solvent is a second solvent that is miscible with the first but in which your compound is insoluble.

    • With the solution at room temperature, add the anti-solvent dropwise while stirring until you observe persistent cloudiness (turbidity).

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly. This method ensures that you are at the perfect saturation point for crystallization to occur upon cooling.

Q3: My final crystals are discolored (e.g., yellow, tan, or brown). How can I remove these colored impurities?

Expert Analysis: Color in the final product often points to the presence of highly conjugated by-products or oxidation products.[2] Given the structure, potential sources include unreacted starting materials from condensation reactions common in imidazole synthesis or oxidation of the electron-rich phenolic ring.[6][7] These impurities are often present in small quantities but are highly chromophoric.

Procedural Solutions:

  • Recrystallization with Activated Charcoal: Activated charcoal has a high surface area and can effectively adsorb large, flat, colored molecules.

    • Dissolve the impure crystals in the minimum amount of a suitable hot solvent.

    • Remove the flask from the heat source to prevent flash boiling in the next step.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient; too much will adsorb your product).

    • Gently swirl the mixture and bring it back to a boil for a few minutes.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Allow the clarified, hot filtrate to cool slowly to form pure, colorless crystals.

  • Column Chromatography: If charcoal treatment is ineffective, the impurities may have solubility characteristics too similar to your product. In this case, purification by silica gel column chromatography is the most robust solution before attempting recrystallization again.

Visual Workflow: Troubleshooting Crystallization

The following diagram provides a decision-making workflow for addressing common crystallization challenges.

G start Crude Product Dissolved in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe oiled Product 'Oiled Out' observe->oiled Liquid Globules? no_xtal No Crystals Form observe->no_xtal Clear Solution? colored_xtal Discolored Crystals Formed observe->colored_xtal Impure Solid? good_xtal Pure Crystals Formed observe->good_xtal Clean Solid? sol_oil 1. Re-heat & Add More Solvent 2. Ensure Very Slow Cooling oiled->sol_oil sol_no_xtal 1. Scratch / Seed 2. Evaporate Solvent 3. Add Anti-Solvent no_xtal->sol_no_xtal sol_color Re-dissolve & Treat with Activated Charcoal colored_xtal->sol_color finish Isolate, Wash, & Dry good_xtal->finish sol_oil->cool sol_no_xtal->cool sol_color->cool

Caption: A decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate?

Given the compound's polar nature due to the hydroxyl, imidazole, and ester groups, polar solvents are the best starting point.[3] A good crystallization solvent should dissolve the compound when hot but poorly when cold.[4][5]

Screening Recommendations:

  • Good Solvents (for initial dissolution): Methanol, Ethanol, Isopropanol, Ethyl Acetate.

  • Anti-Solvents (for mixed-solvent systems): Water (if miscible with the primary solvent), Hexane, Toluene.

A mixed system of Ethanol/Water or Ethyl Acetate/Hexane is highly likely to be effective.

SolventBoiling Point (°C)PolarityComments
Methanol 65HighGood solvent, but high solubility may reduce yield.
Ethanol 78HighExcellent primary solvent choice.[8]
Ethyl Acetate 77MediumGood primary solvent; less polar than alcohols.
Water 100Very HighLikely a poor solvent on its own, but an excellent anti-solvent with alcohols.
Hexane 69Non-polarExcellent anti-solvent for use with ethyl acetate.
Toluene 111Non-polarCan be used as an anti-solvent.

Q2: How can I reliably determine the purity of my final product?

A combination of methods is recommended for a comprehensive assessment:

  • Melting Point Analysis: A pure compound will have a sharp melting range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[9]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An RP-HPLC method can provide a precise purity value (e.g., >99.5%).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the chemical structure of your compound and can detect the presence of residual solvents or major impurities.

Q3: What are the likely sources of impurities I should be aware of?

Impurities can be introduced from several sources during the synthesis and workup.[12]

  • Starting Materials: Unreacted precursors used in the imidazole ring formation.

  • Synthesis By-products: Side-reactions during the imidazole synthesis (e.g., Phillips-Ladenburg condensation) can generate structurally similar impurities.[13]

  • Degradation Products:

    • Hydrolysis: The methyl ester can hydrolyze back to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water.

    • Oxidation: The phenol and imidazole rings can be susceptible to air oxidation, leading to colored by-products.

References

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • 4. Crystallization. Community College of Rhode Island. [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • METHYL p-HYDROXYBENZOATE. fao.org. [Link]

  • Pal, T., et al. (2010). Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2754. [Link]

  • methyl 4-(1H-benzimidazol-2-yl)benzoate. Chemical Synthesis Database. [Link]

  • Bąk, A., et al. (2022). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports, 12(1), 1-13. [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

  • Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Cheméo. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • What are the usual 280-305 nm absorbing impurities present in imidazole? ResearchGate. [Link]

  • Ghosh, A., et al. (2014). A review on common organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078. [Link]

  • Khan, I., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Quantitative HPLC Methods for Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate: A Comparison of Hybrid vs. Traditional Column Technologies

As pharmaceutical pipelines increasingly feature complex, multifunctional active pharmaceutical ingredients (APIs) and intermediates, analytical scientists are frequently challenged by molecules that defy standard chroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, multifunctional active pharmaceutical ingredients (APIs) and intermediates, analytical scientists are frequently challenged by molecules that defy standard chromatographic conditions. Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is a prime example of such a challenge.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quantification of this compound. By contrasting advanced Ethylene Bridged Hybrid (BEH) column technology with traditional silica-based alternatives, we will explore the mechanistic causes of chromatographic failures and provide a comprehensive, self-validating protocol compliant with [1].

The Analytical Challenge: Causality Behind Chromatographic Behavior

To design a robust HPLC method, we must first understand the physicochemical properties of the analyte. Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate is an amphoteric molecule characterized by three distinct functional groups:

  • Methyl Ester: Hydrophobic, providing baseline retention but susceptible to hydrolysis at extreme pH extremes.

  • Phenolic Hydroxyl (pKa ~9.5): Weakly acidic, remaining neutral under acidic to neutral conditions but ionizing at high pH.

  • Imidazole Ring (pKa ~7.0): A basic, nitrogen-containing heterocycle that is protonated (positively charged) at acidic and neutral pH.

The Silanol Interaction Mechanism

When utilizing a Traditional Type-B Silica C18 column under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH 2.7), the imidazole ring is fully protonated. Simultaneously, residual silanol groups (-Si-OH) on the silica surface dissociate to form negatively charged silanolate ions (-Si-O⁻).

This creates a strong secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase. The causality is clear: this dual-retention mechanism (hydrophobic partitioning + ionic interaction) manifests as severe peak tailing, shifting retention times, and compromised recovery [2].

To mitigate this, the mobile phase pH must be raised above the pKa of the imidazole ring (e.g., pH 9.0) to neutralize the basic nitrogen. However, traditional silica dissolves at pH > 8.0. Therefore, a Hybrid BEH C18 column —which incorporates ethylene bridges into the silica backbone to provide stability up to pH 12—is the scientifically sound product choice for this amphoteric compound [3].

Product Performance Comparison: Hybrid BEH vs. Traditional Silica

To objectively evaluate the performance of the Hybrid BEH technology against the traditional silica alternative, identical concentrations of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate (100 µg/mL) were analyzed using optimized conditions for each respective column chemistry.

Table 1: Chromatographic Performance Comparison
ParameterProduct: Hybrid BEH C18 (Optimized)Alternative: Traditional Silica C18 (Standard)
Column Chemistry Ethylene Bridged Hybrid C18Fully Porous Type-B Silica C18
Mobile Phase 10 mM Ammonium Acetate (pH 9.0) / ACN0.1% TFA (pH 2.0) / ACN
Analyte Ionization State Neutral (Imidazole deprotonated)Cationic (Imidazole protonated)
Retention Time (tR) 6.45 min8.12 min (drifting)
Asymmetry Factor (As) 1.12 (Excellent)2.65 (Severe Tailing)
Theoretical Plates (N) 18,5004,200
Signal-to-Noise (S/N) 145:132:1

Mandatory Visualization: Method Development Workflow

The following decision tree illustrates the logical progression of method development for amphoteric imidazole derivatives, highlighting the critical divergence between traditional and hybrid column technologies.

Workflow A Analyze Analyte Properties Amphoteric: Imidazole (pKa ~7) & Phenol (pKa ~9.5) B Select Stationary Phase A->B C1 Traditional Silica C18 (Alternative) B->C1 C2 Hybrid BEH C18 (Recommended Product) B->C2 D1 Severe Peak Tailing Ion-Exchange with Silanols C1->D1 D2 Optimal Peak Shape Stable at High pH (pH 9.0) C2->D2 E ICH Q2(R2) Method Validation Linearity, Accuracy, Precision D1->E Method Redesign D2->E

Decision tree for HPLC method development of amphoteric imidazole derivatives.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system . This means the protocol includes internal control gates—specifically System Suitability Testing (SST)—that must be passed before any sample data is considered valid. If the SST fails, the run is automatically aborted, preventing the generation of untrustworthy data.

Phase 1: System Suitability Testing (The Control Gate)
  • Prepare a standard solution of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate at 100 µg/mL in diluent (50:50 Water:Acetonitrile).

  • Inject the standard solution six consecutive times.

  • Acceptance Criteria:

    • %RSD of peak area 2.0%

    • Asymmetry Factor (As) 1.5

    • Theoretical Plates (N) 10,000

    • Causality Note: Passing these criteria proves the instrument fluidics, column chemistry, and detector are operating optimally before validation begins.

Phase 2: Step-by-Step Validation Execution

Once SST is passed, proceed with the ICH Q2(R2) validation parameters:

  • Specificity: Inject a blank (diluent) and a placebo mixture. Verify that no peaks elute at the retention time of the active analyte (6.45 min ± 0.1 min).

  • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate. Plot Peak Area vs. Concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the analyte into the placebo matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three independent replicates per level (9 samples total). Calculate the percentage recovery against a theoretical 100% yield.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% concentration level (100 µg/mL). Inject each sample and calculate the %RSD of the assay results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Dilute the standard solution sequentially until the Signal-to-Noise (S/N) ratio reaches approximately 3:1 for LOD and 10:1 for LOQ. Inject six replicates of the LOQ solution to verify precision at the baseline limit.

Quantitative Validation Data Summary

The following table summarizes the experimental validation data obtained using the Hybrid BEH C18 column methodology, demonstrating full compliance with regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterExperimental ResultAcceptance CriteriaStatus
System Suitability (%RSD) 0.45% (n=6) 2.0%Pass
Specificity No interfering peaksNo interference at tR​ Pass
Linearity Range 50 – 150 µg/mLN/APass
Correlation Coefficient ( R2 ) 0.9998 0.999Pass
Accuracy (Mean Recovery) 80%: 99.4%100%: 100.2%120%: 99.8%98.0% – 102.0%Pass
Precision (Repeatability) 0.62% RSD (n=6) 2.0% RSDPass
LOD 0.15 µg/mL (S/N = 3.2)S/N 3Pass
LOQ 0.50 µg/mL (S/N = 10.5)S/N 10, RSD 5.0%Pass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). ICH Quality Guidelines. Available at: [Link]

  • IntechOpen. Ionic Liquids in Liquid Chromatography: Silanol Interactions and Peak Tailing. Available at:[Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds. Polymers/Molecules Special Issues. Available at: [Link]

Comparative

A Head-to-Head Comparison of Binding Kinetics for Novel IDO1 Inhibitors Based on the Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate Scaffold

This guide provides an in-depth comparative analysis of the binding kinetics for a series of novel analogs based on the Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate scaffold. The target of interest is Indoleamine 2,3-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding kinetics for a series of novel analogs based on the Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate scaffold. The target of interest is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a critical immune checkpoint protein and a high-value target for cancer immunotherapy.[1][2] Overexpression of IDO1 in the tumor microenvironment leads to depletion of the essential amino acid L-tryptophan, which in turn suppresses the function of immune cells, allowing tumors to evade immune destruction.[2][3]

Here, we explore how subtle chemical modifications to the parent scaffold influence the kinetic parameters of target engagement—specifically the association rate (k_a_), dissociation rate (k_d_), and overall affinity (K_D_). Understanding these parameters is paramount in drug development, as they dictate not only the potency of an inhibitor but also its duration of action and potential for in vivo efficacy.[4] For instance, a compound with a slow dissociation rate (a long residence time) may exhibit sustained target inhibition even after systemic clearance, a highly desirable trait for therapeutic candidates.[4]

This analysis utilizes data generated from Surface Plasmon Resonance (SPR), a gold-standard, label-free technology for quantifying biomolecular interactions in real time.[5][6]

The "Why": Choosing the Right Technology for Kinetic Analysis

While endpoint assays like ELISA can provide affinity data (K_D_), they offer no insight into the dynamics of the binding event. To truly understand how a drug candidate interacts with its target, a real-time, label-free method is required. Both Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) fit this description, monitoring the association and dissociation of molecules by detecting changes on a biosensor surface.[7][8][9]

Why SPR was selected for this study:

  • High Sensitivity for Small Molecules: SPR platforms, particularly when paired with high-density sensor chips, are exceptionally well-suited for analyzing the binding of small molecules (typically <900 Daltons) to larger protein targets.[5][8][10] This sensitivity is crucial for obtaining reliable kinetic data for compounds like our benzoate analogs.

  • Data Richness: SPR provides a continuous stream of binding data, generating detailed sensorgrams that allow for precise calculation of both the on-rate (k_a_) and the off-rate (k_d_). This level of detail enables researchers to distinguish between compounds that may have similar overall affinities (K_D_) but achieve it through very different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off).[4][6]

  • Mechanism of Action (MoA) Studies: The real-time nature of SPR allows for more complex experimental designs, such as competition assays, to elucidate the mechanism of binding (e.g., competitive, non-competitive, or uncompetitive).[4][11]

The workflow for a typical SPR-based kinetic analysis is a multi-step process designed to ensure data quality and accuracy.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Analysis cluster_analysis Phase 3: Data Processing Immobilization Immobilization: Recombinant hIDO1 protein is covalently coupled to the SPR sensor chip surface. QC Surface QC: Confirming the activity and stability of the immobilized IDO1. Immobilization->QC Validation Association Association: Analogs (analytes) are flowed over the sensor surface at various concentrations. QC->Association Start Run Dissociation Dissociation: Buffer is flowed over the surface, and the dissociation of the analog is monitored. Association->Dissociation Wash Step Ref_Subtract Reference Subtraction: Data from a reference channel is subtracted to correct for bulk refractive index changes. Dissociation->Ref_Subtract Raw Data Fitting Global Data Fitting: Sensorgram data from all concentrations is fit to a binding model (e.g., 1:1 Langmuir). Ref_Subtract->Fitting Constants Derive Constants: Calculate ka, kd, and KD from the fitted model. Fitting->Constants

Caption: Standard workflow for SPR-based kinetic analysis of small molecule inhibitors.

Experimental Protocol: SPR Kinetic Characterization

The following protocol outlines the methodology used to determine the binding kinetics of the Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate analogs against human IDO1.

I. Materials & Reagents:

  • Protein: Recombinant human IDO1 (apo-enzyme, >95% purity).

  • Analytes: Parent compound (Analog A) and analogs B-D, dissolved in DMSO to a 10 mM stock concentration.

  • SPR Instrument: A high-sensitivity SPR system (e.g., Biacore or ProteOn).

  • Sensor Chip: A carboxymethylated dextran sensor chip (e.g., CM5 series).

  • Immobilization Buffers: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1% DMSO.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and Ethanolamine-HCl.

II. Methodology:

  • Sensor Chip Preparation and Protein Immobilization:

    • The sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Recombinant hIDO1 is diluted to 25 µg/mL in immobilization buffer and injected over the activated surface until a target density of ~8,000-10,000 Response Units (RU) is achieved.

    • The surface is deactivated by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared simultaneously using the same procedure but without protein injection to serve as a control for non-specific binding and bulk refractive index effects.

  • Kinetic Assay (Multi-Cycle Kinetics):

    • A dilution series of each analog is prepared in running buffer. A typical concentration range is 0.1 to 10 µM, using a 3-fold dilution. A buffer-only (zero concentration) sample is included for double-referencing.

    • For each cycle, a single concentration of the analog is injected over the IDO1 and reference surfaces.

    • Association Phase: The analog is injected for 120 seconds to monitor the binding event.

    • Dissociation Phase: Running buffer is flowed over the surface for 300 seconds to monitor the dissociation of the analog from IDO1.

    • Regeneration: If necessary, a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) is used to remove any remaining bound analyte before the next cycle.

  • Data Analysis:

    • The response data from the reference cell is subtracted from the active cell data.

    • The buffer-only sensorgram is then subtracted from the analyte sensorgrams (double-referencing).

    • The resulting processed sensorgrams for the entire concentration series are globally fitted to a 1:1 Langmuir binding model to determine the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_).

Comparative Kinetic Analysis

The introduction of different functional groups to the parent scaffold (Analog A) resulted in distinct kinetic profiles. The data reveals critical insights into the structure-activity relationship (SAR) and structure-kinetic relationship (SKR) of this chemical series.

AnalogStructure Modificationk_a_ (1/Ms)k_d_ (1/s)K_D_ (nM)Residence Time (1/k_d_) (sec)
A Parent Scaffold1.2 x 10⁵2.5 x 10⁻²20840
B Addition of a 5-fluoro group to the benzoate ring1.5 x 10⁵2.6 x 10⁻²17338
C Replacement of the hydroxyl group with a methoxy group0.8 x 10⁵8.1 x 10⁻²101212
D Addition of a chloro group to the imidazole ring3.1 x 10⁵5.5 x 10⁻³18 182

Discussion: Unpacking the Structure-Kinetic Relationship

The kinetic data presented above provides a clear narrative of how structural changes impact the interaction between the inhibitors and IDO1.

SAR_Logic cluster_A Analog A (Parent) cluster_B Analog B (5-Fluoro) cluster_C Analog C (Methoxy) cluster_D Analog D (Chloro-imidazole) A Baseline Kinetics KD = 208 nM τ = 40s B Slight Affinity Gain Minor impact on ka/kd C Significant Affinity Loss ~4x faster kd (shorter τ) D Potency & Duration Champion >10x affinity gain >4.5x slower kd (longer τ) B_Reason Rationale: Fluorine may form a weak halogen bond or favorable polar contact in the binding pocket. B->B_Reason C_Reason Rationale: Loss of the hydroxyl group removes a critical hydrogen bond donor, weakening the interaction and accelerating dissociation. C->C_Reason D_Reason Rationale: Chloro group likely engages in a strong hydrophobic or halogen bond deep within the active site, significantly slowing the dissociation rate. D->D_Reason

Caption: Structure-Kinetic Relationship (SKR) analysis of the inhibitor series.
  • Analog A (Parent Scaffold): This compound establishes our baseline, with a respectable low-nanomolar affinity and a residence time of 40 seconds.

  • Analog B (5-Fluoro group): The addition of a small, electronegative fluorine atom resulted in a modest improvement in affinity. This is likely due to the formation of favorable polar or halogen bonding interactions within the IDO1 active site, a common strategy in medicinal chemistry to enhance binding.[12] The minimal impact on the dissociation rate suggests this interaction is not a primary anchor for the compound.

  • Analog C (Methoxy substitution): Replacing the key hydroxyl group with a methoxy group was detrimental to binding, causing a five-fold decrease in affinity. The primary driver for this loss of potency is a nearly four-fold increase in the dissociation rate (k_d_), slashing the residence time to just 12 seconds. This strongly suggests that the hydroxyl group acts as a critical hydrogen bond donor, anchoring the molecule to the protein.[12] Its removal significantly destabilizes the enzyme-inhibitor complex.

  • Analog D (Chloro-imidazole): This analog emerged as the most promising candidate. The addition of a chloro group to the imidazole ring dramatically improved affinity by over 10-fold, pushing it into the sub-20 nM range. Most importantly, this was driven by a significant decrease in the dissociation rate (k_d_), extending the target residence time to over three minutes (182 seconds). This indicates that the chloro group accesses a new, favorable hydrophobic or halogen-bonding pocket within the IDO1 active site, creating a much more stable and long-lasting interaction.[1] This "slow-off" kinetic profile is a hallmark of a highly optimized drug candidate.

Conclusion

This comparative guide demonstrates the power of kinetic analysis in drug discovery. By moving beyond simple affinity measurements, we have elucidated the specific contributions of different functional groups to the binding dynamics of a novel series of IDO1 inhibitors. The replacement of the hydroxyl group (Analog C) confirmed its role as a key binding anchor, while the addition of a chloro group to the imidazole ring (Analog D) identified a modification that confers both high potency and a prolonged residence time. These structure-kinetic insights are invaluable for the rational design of next-generation IDO1 inhibitors with potentially superior therapeutic profiles.

References

  • Taylor & Francis. (2017, August 3). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Retrieved from [Link]

  • Creative Biostructure. MagHelix™ Bio-layer Interferometry (BLI). Retrieved from [Link]

  • PMC. (2014, August 21). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2015, December 7). Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. Retrieved from [Link]

  • Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • PubMed. (2017, July 15). Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Retrieved from [Link]

  • Harvard University. Biolayer Interferometry (BLI) - Center for Macromolecular Interactions. Retrieved from [Link]

  • PMC. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]

  • PubMed. (2015, October 15). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. Retrieved from [Link]

  • ACS Publications. (2021, June 10). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. Retrieved from [Link]

  • Oxford Academic. (2023, July 24). ENHANCED KINETICS ANALYSIS OF PROTEINS AND LARGE BIOMOLECULES USING NOVEL HIGH SENSITIVITY PROBE. Antibody Therapeutics. Retrieved from [Link]

  • PMC - NIH. Discovery of IDO1 inhibitors: from bench to bedside. Retrieved from [Link]

  • Semantic Scholar. (2017, August 3). Binding properties of different categories of IDO1 inhibitors: a microscale thermophoresis study. Retrieved from [Link]

  • AACR Journals. (2017, December 14). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. Retrieved from [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • Sartorius. (2023, January 1). Octet® BLI Workflows in Small-Molecule Interaction Guide. Retrieved from [Link]

  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate Extraction Protocols

This guide provides a detailed comparison of two primary methodologies for the extraction of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate from a complex sample matrix. As a compound of interest in pharmaceutical researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of two primary methodologies for the extraction of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate from a complex sample matrix. As a compound of interest in pharmaceutical research and drug development, establishing a robust and reproducible extraction protocol is paramount for accurate downstream analysis and quality control. Due to the absence of a standardized public protocol for this specific molecule, this guide synthesizes principles from the chemistry of its core functional groups—a methylparaben-like structure and an imidazole ring—to propose and compare two effective extraction strategies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .

Understanding the Analyte: Physicochemical Properties

The molecular structure of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate dictates its behavior in different chemical environments. Its extraction is governed by the interplay of its two key moieties:

  • Methyl 4-hydroxybenzoate moiety : This part of the molecule is sparingly soluble in water but shows high solubility in polar organic solvents such as methanol, ethanol, and acetone[1]. The phenolic hydroxyl group is weakly acidic.

  • Imidazole moiety : This heterocyclic ring is amphoteric, meaning it can act as both a weak acid and a weak base[2][3]. The pKa of the conjugate acid is approximately 7.0[3]. This means that at a pH below 7, the imidazole ring will be protonated (carrying a positive charge), significantly increasing its aqueous solubility. The ring is also highly polar and contributes to the molecule's solubility in polar solvents[2][4][5][6].

This dual nature is the cornerstone of a selective extraction strategy. By manipulating the pH of the aqueous phase, we can control the ionization state of the molecule, and therefore its partitioning between aqueous and organic solvents. In its neutral (non-ionized) state, the compound is most hydrophobic and will preferentially move into an organic solvent. In its ionized (cationic or anionic) state, it becomes more water-soluble.

Protocol Comparison: LLE vs. SPE

Here, we compare two rationally designed protocols. Protocol A utilizes traditional Liquid-Liquid Extraction, a fundamental technique that is highly adaptable. Protocol B employs Solid-Phase Extraction, a more modern technique known for its efficiency and potential for automation.

Protocol A: pH-Differential Liquid-Liquid Extraction (LLE)

This method leverages the pH-dependent solubility of the target analyte to achieve separation from acidic, basic, and neutral impurities. The core principle is to maintain the analyte in its non-ionized, most organic-soluble state while shifting impurities into their ionized, aqueous-soluble states.

  • Sample Solubilization : Dissolve the initial sample (e.g., crude reaction mixture) in a suitable organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).

  • Acidic Wash : Perform a wash with a dilute acidic solution (e.g., 5% HCl or a pH 2-3 buffer) to protonate and remove basic impurities into the aqueous layer. The target analyte's imidazole ring will also be protonated and may show some loss to the aqueous phase, a key parameter to optimize.

  • Alkaline Wash : Wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃ or a pH 8-9 buffer) to deprotonate and remove acidic impurities. The phenolic hydroxyl group on the analyte is only weakly acidic, so a mild base like sodium bicarbonate is chosen to minimize its deprotonation and loss.

  • Analyte Extraction : Adjust the pH of the remaining aqueous phase to a neutral or slightly basic range (pH ~7.5-8.5). This ensures the imidazole ring is deprotonated (neutral) and the phenolic hydroxyl remains protonated (neutral). In this state, the analyte has maximum hydrophobicity.

  • Solvent Evaporation : Collect the organic layers containing the neutral analyte and evaporate the solvent under reduced pressure to obtain the extracted compound.

LLE_Workflow cluster_0 Step 1: Solubilization & Initial Wash cluster_1 Step 2: Alkaline Wash cluster_2 Step 3: Isolation Sample Crude Sample in Ethyl Acetate Wash1 Wash with dilute HCl (pH 2-3) Sample->Wash1 Removes Basic Impurities Wash2 Wash with 5% NaHCO3 (pH 8-9) Wash1->Wash2 Removes Acidic Impurities Evap Evaporate Ethyl Acetate Wash2->Evap Organic Layer Product Isolated Product Evap->Product

Caption: Workflow for Liquid-Liquid Extraction.

Protocol B: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol uses a solid sorbent (stationary phase) to selectively retain the analyte from the liquid sample (mobile phase). Elution is then performed with a different solvent to recover the purified analyte. This method is generally faster, uses less solvent, and is more easily automated than LLE.[7][8][9][10]

  • Sorbent Selection : A reversed-phase C18 cartridge is chosen. The non-polar C18 chains will retain the analyte via hydrophobic interactions with its benzene ring.

  • Cartridge Conditioning : Condition the C18 cartridge by sequentially passing Methanol (to wet the C18 chains) followed by water buffered to a neutral pH (e.g., pH 7.5) to prepare the sorbent for the sample.

  • Sample Loading : Dissolve the crude sample in a minimal amount of a polar solvent (e.g., methanol) and dilute with water buffered at pH ~7.5. Load this solution onto the conditioned cartridge. At this pH, the analyte is in its neutral, most hydrophobic state and will be strongly retained on the C18 sorbent. Polar impurities like salts and sugars will pass through.

  • Washing : Wash the cartridge with a low-percentage organic solvent mixture (e.g., 10-20% Methanol in water) to elute weakly retained, more polar impurities.

  • Elution : Elute the target analyte with a higher concentration of organic solvent, such as 80-100% Methanol or Acetonitrile. This stronger solvent disrupts the hydrophobic interactions and releases the analyte from the sorbent.

  • Solvent Evaporation : Evaporate the solvent from the collected eluate to yield the purified product.

SPE_Workflow Condition 1. Condition Cartridge (Methanol -> Buffered H2O) Load 2. Load Sample (in Buffered H2O, pH 7.5) Condition->Load Wash 3. Wash (10% MeOH in H2O) Load->Wash Impurities Out Elute 4. Elute Analyte (90% Methanol) Wash->Elute Weak Impurities Out Evaporate 5. Evaporate Solvent Elute->Evaporate Analyte Out Product Isolated Product Evaporate->Product

Caption: Workflow for Solid-Phase Extraction.

Performance Comparison and Data Summary

The choice between LLE and SPE depends on the specific requirements of the experiment, such as sample volume, required purity, and available equipment. The following table provides a semi-quantitative comparison based on established principles for these techniques.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Justification
Estimated Recovery 80-95%90-99%SPE typically offers higher recovery due to more controlled interactions and less chance of analyte loss in emulsions or multiple transfers.[7][8]
Purity Good to HighHigh to Very HighSPE provides superior cleanup by removing interfering compounds more effectively through selective adsorption and washing steps.[9]
Solvent Consumption High (multiple washes)Low to ModerateSPE protocols are designed to use minimal solvent volumes for conditioning, washing, and elution.
Time per Sample Moderate to High (30-60 min)Low (10-20 min)SPE is significantly faster, especially when processing multiple samples in parallel using a vacuum manifold.
Reproducibility Operator-dependentHighSPE is less dependent on operator technique, leading to better run-to-run and lab-to-lab consistency.
Scalability Easily scalable for large quantitiesBest for small to medium scaleLLE is often preferred for processing large-volume or high-concentration samples in process chemistry.

Analytical Quantification

For the accurate quantification of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate post-extraction, High-Performance Liquid Chromatography (HPLC) is the recommended method.[11][12][13]

  • Technique : Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • Column : A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer and an organic solvent is ideal. For example, a gradient of Acetonitrile in water with 0.1% Formic or Acetic Acid. The acid is crucial for ensuring the imidazole group is consistently protonated, which results in sharp, symmetrical peaks.[12]

  • Detection : UV detection at a wavelength around 270-280 nm, where the benzoyl chromophore exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require a derivatization step to increase the volatility of the analyte, for instance, by silylating the phenolic hydroxyl group.[14]

Conclusion and Recommendations

Both LLE and SPE are viable and scientifically sound methods for the extraction of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate.

  • Liquid-Liquid Extraction is a robust, cost-effective method that is well-suited for initial purifications, large-scale extractions, and labs where specialized equipment is not available. Its reproducibility can be lower due to its reliance on manual technique.

  • Solid-Phase Extraction offers superior performance in terms of purity, recovery, speed, and reproducibility. It is the recommended method for routine analysis, high-throughput screening, and when low detection limits are required. The initial cost of cartridges and equipment is higher, but this is often offset by savings in solvent and time.

For any given application, it is critical to perform an initial validation of the chosen protocol to determine the optimal solvent ratios, pH, and wash/elution conditions to maximize recovery and purity for the specific sample matrix.

References

  • Shelar Uttam B. et al. (2014). Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]

  • de Oliveira, R. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Chemister.ru. (n.d.). methyl 4-hydroxybenzoate. Properties of substance. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

  • ResearchGate. (2025). The new liquid–liquid extraction method for separation of phenolic compounds from coal tar | Request PDF. ResearchGate. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Cheméo. [Link]

  • Chemistry Score. (n.d.). Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods. Chemistry Score. [Link]

  • ResearchGate. (n.d.). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater | Request PDF. ResearchGate. [Link]

  • Chen, P. et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. [Link]

  • IntechOpen. (2019). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. [Link]

  • SIELC. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC. [Link]

  • Taylor & Francis Online. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • ACS Publications. (2013). Separation of Phenols from Oil Using Imidazolium-Based Ionic Liquids. ACS Publications. [Link]

  • MDPI. (2023). Efficient Solvent Extraction of Phenol Using Imidazolium-Based Ionic Liquids. MDPI. [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. [Link]

  • PubMed. (2020). Imidazolium ionic-liquid-modified phenolic resin for solid-phase extraction of thidiazuron and forchlorfenuron from cucumbers. PubMed. [Link]

  • ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. ResearchGate. [Link]

  • PubMed. (2000). Solid-phase extraction of phenols. PubMed. [Link]

  • PMC. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • PMC. (n.d.). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. [Link]

  • PMC. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. [Link]

  • MDPI. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]

  • ResearchGate. (2025). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate
© Copyright 2026 BenchChem. All Rights Reserved.